

A Technical Guide to the Spectral Analysis of 2-Amino-5-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5-methoxybenzenesulfonic acid
Cat. No.:	B084394

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **2-Amino-5-methoxybenzenesulfonic acid** (CAS No. 13244-33-2), a key intermediate in the synthesis of various dyes.^[1] As a Senior Application Scientist, this document is structured to provide not only the spectral data itself but also the underlying scientific rationale for data acquisition and interpretation, ensuring a robust understanding for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and spectral interpretation. While reference spectra for this compound are available in commercial databases, this guide focuses on the principles of analysis, using a combination of established chemical shift theories and comparative data from structural analogs to provide a self-validating framework for its characterization.^[2]

Introduction: The Compound in Profile

2-Amino-5-methoxybenzenesulfonic acid is an aromatic organic compound with the molecular formula $C_7H_9NO_4S$.^[3] Its structure is characterized by a benzene ring substituted with three key functional groups: an amino ($-NH_2$), a methoxy ($-OCH_3$), and a sulfonic acid ($-SO_3H$) group.

The precise arrangement of these groups dictates the compound's chemical reactivity and physical properties. The amino group at position 2, the sulfonic acid at position 1, and the methoxy group at position 5 create a specific substitution pattern that gives rise to a unique spectral fingerprint. Accurate spectral analysis is paramount for confirming the identity, purity, and structural integrity of this compound in research and industrial applications, ensuring batch-to-batch consistency and the safety of downstream products.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For **2-Amino-5-methoxybenzenesulfonic acid**, both ¹H (proton) and ¹³C NMR provide critical information about the electronic environment of each atom.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is the most critical parameter in acquiring meaningful NMR data for this compound. Due to the highly polar and acidic sulfonic acid group, the compound is insoluble in nonpolar solvents like chloroform-d (CDCl_3). Therefore, a polar, aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. DMSO-d₆ effectively solubilizes the zwitterionic form of the molecule and has exchangeable proton signals that typically do not interfere with the analyte's aromatic signals.^[5] The acidic proton of the sulfonic acid and the protons on the amino group are expected to be broad signals due to chemical exchange with residual water in the solvent; their observation and chemical shift can be highly dependent on sample concentration and temperature.^[6]

Experimental Protocol: ¹H and ¹³C NMR

This protocol is a self-validating system designed for reproducibility.

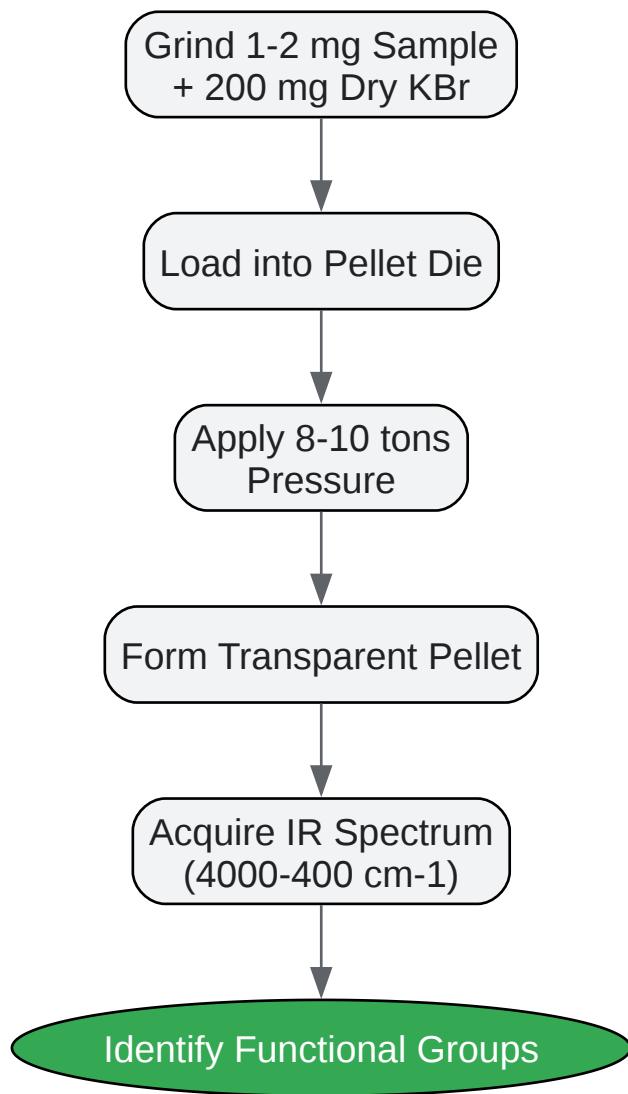
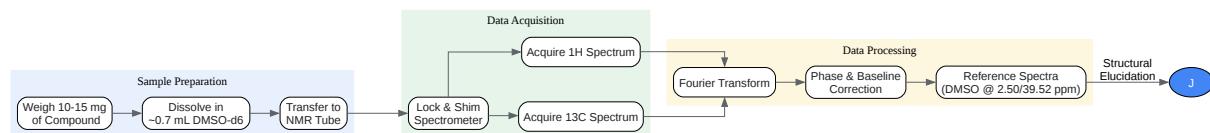
- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **2-Amino-5-methoxybenzenesulfonic acid**.
 - Transfer the solid to a clean, dry NMR tube.

- Add approximately 0.7 mL of DMSO-d₆.
- Cap the tube and gently vortex or sonicate until the sample is fully dissolved. The solution should be clear.
- Instrument Calibration:
 - Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
 - Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum. Use the residual solvent peak of DMSO-d₆ ($\delta \approx$ 2.50 ppm) as an internal reference.[5]
 - Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are recommended to ensure the quaternary carbons are adequately observed. Use the solvent peak of DMSO-d₆ ($\delta \approx$ 39.52 ppm) for calibration.[5]

Data Presentation and Interpretation

While direct experimental data is proprietary, the following tables present the predicted chemical shifts and assignments based on established substituent effects on aromatic systems.
[7][8]

Table 1: Predicted ¹H NMR Spectral Data



Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H-6	~6.8 - 7.0	Doublet (d)	$J \approx 8.5$	Ortho to the strong electron-donating $-\text{NH}_2$ group, resulting in significant shielding (upfield shift). Coupled to H-4.
H-4	~7.1 - 7.3	Doublet of Doublets (dd)	$J \approx 8.5, 2.5$	Ortho to the electron-donating $-\text{OCH}_3$ group and meta to the $-\text{NH}_2$ group. Coupled to H-6 and H-3.
H-3	~7.4 - 7.6	Doublet (d)	$J \approx 2.5$	Ortho to the electron-withdrawing $-\text{SO}_3\text{H}$ group and meta to the $-\text{OCH}_3$ group, leading to deshielding (downfield shift). Coupled only to H-4.
$-\text{OCH}_3$	~3.8	Singlet (s)	N/A	Typical chemical shift for an aromatic methoxy group. [9]

-NH ₂	~5.0 - 6.0	Broad Singlet (br s)	N/A	Exchangeable protons; chemical shift is variable.
-SO ₃ H	~10.0 - 12.0	Broad Singlet (br s)	N/A	Highly acidic, exchangeable proton; chemical shift is variable and concentration-dependent.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C-5	~155	Attached to the electronegative oxygen of the methoxy group, strongly deshielded.
C-2	~148	Attached to the nitrogen of the amino group.
C-1	~135	Attached to the electron-withdrawing sulfonic acid group, but also influenced by the ortho-amino group.
C-3	~120	Influenced by the ortho-sulfonic acid and meta-methoxy groups.
C-4	~115	Influenced by the ortho-methoxy and meta-amino groups.
C-6	~112	Strongly shielded by the ortho-amino and para-methoxy groups.
-OCH ₃	~56	Typical chemical shift for a methoxy carbon.

Visualization: NMR Workflow

[Click to download full resolution via product page](#)

Workflow for FTIR analysis via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Experience: Causality in Experimental Choices

2-Amino-5-methoxybenzenesulfonic acid is a non-volatile, polar, and thermally labile compound. Therefore, ionization techniques requiring volatilization, such as Electron Ionization (EI), are unsuitable. Electrospray Ionization (ESI) is the method of choice. [10] ESI is a soft ionization technique that generates ions directly from a solution, making it ideal for polar and non-volatile molecules. [10] Given the acidic sulfonic acid group, analysis in negative ion mode (ESI-) is typically most effective, as the molecule can be easily deprotonated to form the $[M-H]^-$ ion.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~10 $\mu\text{g/mL}$) in a suitable solvent mixture, such as 50:50 acetonitrile:water.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump.
- Ionization: Apply a high voltage (e.g., -3 to -4 kV for negative mode) to the ESI needle. Use a nebulizing gas (e.g., nitrogen) to aid in droplet formation and desolvation.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). The primary ion of interest will be the molecular ion.

Data Presentation and Interpretation

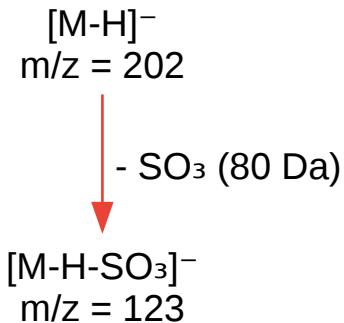

The molecular weight of $\text{C}_7\text{H}_9\text{NO}_4\text{S}$ is 203.22 g/mol. [2] In negative mode ESI-MS, the primary ion observed would be the deprotonated molecule.

Table 4: Expected Mass Spectrometry Data (ESI-)

m/z (Daltons)	Ion Assignment
202.02	$[\text{M}-\text{H}]^-$
123.03	$[\text{M}-\text{H}-\text{SO}_3]^-$

For comparative purposes, the GC-MS data for the isomer 5-amino-2-methoxybenzenesulfonic acid shows a top peak at m/z 203, corresponding to the molecular ion $[\text{M}]^+$, which validates the expected molecular weight. [11] A likely fragmentation pathway involves the loss of SO_3 (80 Da), a common fragmentation for sulfonic acids, which would lead to a fragment ion at m/z 123.

Visualization: Proposed MS Fragmentation

[Click to download full resolution via product page](#)

Proposed fragmentation of the $[\text{M}-\text{H}]^-$ ion.

Conclusion

The comprehensive spectral analysis of **2-Amino-5-methoxybenzenesulfonic acid** provides a unique and definitive fingerprint for its structural confirmation and quality assessment. The ^1H and ^{13}C NMR spectra, ideally acquired in DMSO-d_6 , reveal the precise electronic environment of each proton and carbon atom. The FTIR spectrum, readily obtained using the KBr pellet method, confirms the presence of the key amine, methoxy, and sulfonic acid functional groups through their characteristic vibrational frequencies. Finally, ESI mass spectrometry in negative ion mode verifies the molecular weight with the observation of the $[\text{M}-\text{H}]^-$ ion at m/z 202. Together, these techniques form a robust, self-validating system for the unambiguous characterization of this important chemical intermediate.

References

- PubChem. **2-Amino-5-methoxybenzenesulfonic acid.**
- The Royal Society of Chemistry. (2015).
- PubChem. Benzenesulfonic acid, 5-amino-2-methoxy-.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- SpectraBase. 2-Amino-5-methyl-benzenesulfonic acid. John Wiley & Sons, Inc. [\[Link\]](#)
- ResearchGate. ^1H NMR spectra indicate the change of chemical shift of methoxy group. [\[Link\]](#)
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ^1H NMR Chemical Shifts. [\[Link\]](#)
- AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [\[Link\]](#)
- SpectraBase.
- Wikidata. **2-amino-5-methoxybenzenesulfonic acid.** [\[Link\]](#)
- NIST. 2-Amino-5-methylbenzoic acid. National Institute of Standards and Technology. [\[Link\]](#)
- US EPA. Benzenesulfonic acid, 2-amino-5-methoxy-. United States Environmental Protection Agency. [\[Link\]](#)
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. [\[Link\]](#)
- SpectraBase. 2-Amino-5-methyl-benzenesulfonic acid - Optional[^{13}C NMR]. John Wiley & Sons, Inc. [\[Link\]](#)
- Gokul Eximp. 2 AMINO 5 METHOXY BENZENE SULFONIC ACID (MW 203). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-amino-5-methoxybenzenesulfonic acid - Wikidata [wikidata.org]

- 4. CAS 13244-33-2: 2-Amino-5-methoxybenzenesulfonic acid [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. m.indiamart.com [m.indiamart.com]
- 11. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Amino-5-methoxybenzenesulfonic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084394#2-amino-5-methoxybenzenesulfonic-acid-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com